molecular formula C9H12O2 B14013666 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one CAS No. 57428-15-6

6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one

Cat. No.: B14013666
CAS No.: 57428-15-6
M. Wt: 152.19 g/mol
InChI Key: IBKGNDUNKWUQHP-UHFFFAOYSA-N
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Description

6-Methylidene-8-oxabicyclo[331]nonan-7-one is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a unique structure that includes a bicyclo[331]nonane core with a methylene group at the 6-position and an oxo group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit redox enzymes, resulting in increased reactive oxygen species and apoptotic cell death in certain pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methylene-6-oxabicyclo[3.3.1]nonan-7-one
  • 4-Methylene-2-oxa-bicyclo[3.3.1]nonan-3-one

Uniqueness

6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is unique due to its specific substitution pattern and the presence of both a methylene and an oxo group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Introduction

6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one is a bicyclic compound that belongs to the class of polyprenylated acylphloroglucinols (PPAPs). These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews recent findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The bicyclo[3.3.1]nonane core is characterized by a fused ring system that enhances its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight206.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on HeLa (cervical cancer) and A549 (lung cancer) cells, revealing an IC50 value of approximately 30 μM, indicating moderate potency against these cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may mitigate inflammatory responses in various disease models .

Study 1: Anticancer Efficacy

In a recent study published in Phytochemistry, researchers investigated the anticancer efficacy of this compound in combination with standard chemotherapeutic agents . The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for synergistic effects.

Study 2: Antimicrobial Assessment

A comprehensive evaluation of the antimicrobial activity was conducted using a panel of bacterial strains . The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, particularly against Helicobacter pylori, with an MIC value of 50 μg/mL.

Properties

CAS No.

57428-15-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-methylidene-2-oxabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C9H12O2/c1-6-7-3-2-4-8(5-7)11-9(6)10/h7-8H,1-5H2

InChI Key

IBKGNDUNKWUQHP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCC(C2)OC1=O

Origin of Product

United States

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